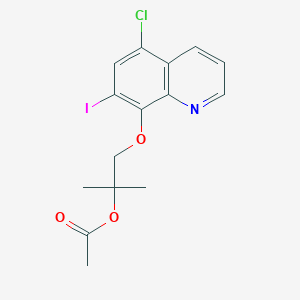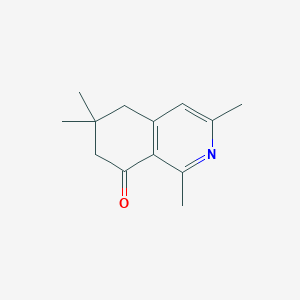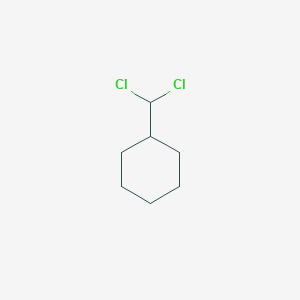
(Dichloromethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dichloromethyl)cyclohexane is an organic compound with the molecular formula C7H12Cl2 It consists of a cyclohexane ring substituted with a dichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: (Dichloromethyl)cyclohexane can be synthesized through the chlorination of cyclohexane using dichloromethane as a chlorinating agent. The reaction typically occurs under controlled conditions to ensure selective substitution at the desired position on the cyclohexane ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale chlorination reactors. The process requires precise control of temperature and reaction time to achieve high yields and minimize by-products. The chlorination reaction is often catalyzed by ultraviolet light or radical initiators to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: (Dichloromethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol.
Reduction: Formation of methylcyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
(Dichloromethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Dichloromethyl)cyclohexane involves its ability to participate in various chemical reactions due to the presence of the reactive dichloromethyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, making the compound versatile in chemical synthesis. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Dichloromethane: A simpler compound with similar chlorination properties but lacks the cyclohexane ring.
Cyclohexane: The parent compound without the dichloromethyl substitution.
Chlorocyclohexane: A compound with a single chlorine substitution on the cyclohexane ring.
Properties
CAS No. |
24099-71-6 |
|---|---|
Molecular Formula |
C7H12Cl2 |
Molecular Weight |
167.07 g/mol |
IUPAC Name |
dichloromethylcyclohexane |
InChI |
InChI=1S/C7H12Cl2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2 |
InChI Key |
WUIZXVIJYDEKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


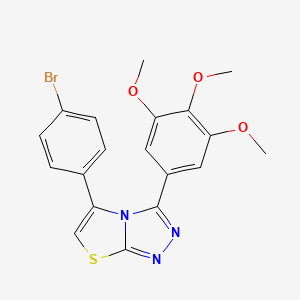
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)acetamide](/img/structure/B15210943.png)

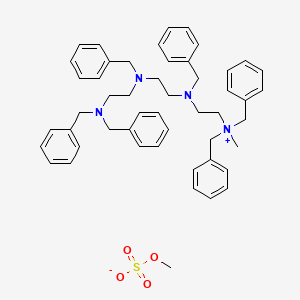
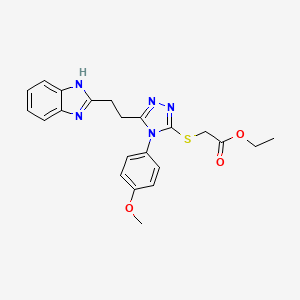


![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)
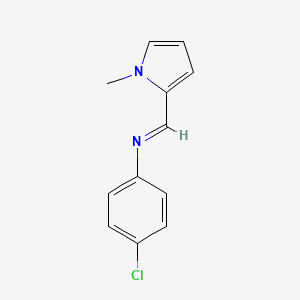
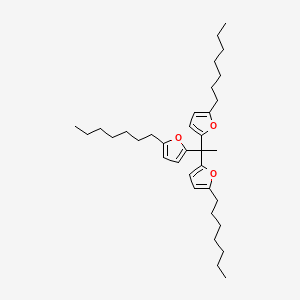
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)
